tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate
Description
Chemical Classification and Nomenclature
tert-Butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate (CAS: 369638-71-1) is a heterocyclic organic compound belonging to the pyrazine-carbamate family. Its systematic IUPAC name is tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate, reflecting its structural components:
- A pyrazine core (C₄H₄N₂), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
- An aminomethyl substituent (-CH₂NH₂) at position 5 of the pyrazine ring.
- A tert-butoxycarbonyl (BOC) group (-OC(O)O(C(CH₃)₃)) protecting the amine at position 2.
The molecular formula is C₁₀H₁₆N₄O₂ , with a molecular weight of 224.26 g/mol . Common synonyms include tert-butyl 5-(aminomethyl)pyrazin-2-ylcarbamate and 2-[(tert-butoxycarbonyl)amino]-5-(aminomethyl)pyrazine.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄O₂ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 369638-71-1 |
| IUPAC Name | tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate |
| Key Functional Groups | Pyrazine, BOC-protected amine, aminomethyl |
Historical Context in Heterocyclic Chemistry Research
Pyrazines, first synthesized in the 19th century, gained prominence due to their aromaticity and utility in pharmaceuticals. The introduction of carbamate protective groups, such as BOC, revolutionized synthetic organic chemistry in the mid-20th century by enabling selective amine protection. This compound emerged as part of efforts to functionalize pyrazines for drug discovery, particularly in kinase inhibitor development. Its synthesis leverages classical heterocyclic strategies, including:
Significance in Pyrazine Chemistry
This compound exemplifies the modular design of pyrazine derivatives for medicinal applications:
- Aromatic Reactivity : The pyrazine core participates in electrophilic substitution and cross-coupling reactions, enabling C-H functionalization.
- Aminomethyl Group : Enhances solubility and serves as a handle for further derivatization (e.g., acylations, Schiff base formations).
- BOC Protection : Facilitates orthogonal deprotection strategies in multi-step syntheses, critical for constructing complex molecules like Upadacitinib intermediates.
Table 2: Comparative Reactivity of Pyrazine Derivatives
Structure-Based Classification in Carbamate Chemistry
Carbamates, characterized by the -OC(O)NR₂ group, are classified by their substituents and protective roles. This compound falls into two categories:
- Protective Carbamates : The BOC group shields the pyrazine amine from undesired reactions during synthesis, later removed under acidic conditions (e.g., HCl in dioxane).
- Bifunctional Derivatives : Combines a protective group (BOC) and a reactive moiety (aminomethyl), enabling sequential functionalization.
Structural Analysis :
Literature Review on Functionalized Pyrazine Derivatives
Recent studies highlight the compound’s role in synthesizing bioactive molecules:
- Kinase Inhibitors : Serves as an intermediate in Upadacitinib (a JAK1 inhibitor), where the aminomethyl group is functionalized with sulfonamide motifs.
- NADPH Oxidase Inhibitors : Analogous pyrazine-carbamates exhibit activity against oxidative stress-related diseases.
- Cross-Coupling Substrates : Participates in Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 5.
Synthetic Advances :
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4,11H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRWQLSUYIKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662832 | |
| Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369638-71-1 | |
| Record name | tert-Butyl [5-(aminomethyl)pyrazin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate typically follows a sequence involving:
- Starting from tert-butyl 5-methylpyrazin-2-ylcarbamate , which contains a methyl substituent on the pyrazine ring protected by a tert-butyl carbamate group.
- Bromination of the methyl group to form a bromomethyl intermediate , which is a key step to introduce a reactive handle for further functionalization.
- Subsequent substitution or reduction of the bromomethyl group to an aminomethyl group , yielding the target compound.
Bromination of tert-butyl 5-methylpyrazin-2-ylcarbamate
A crucial intermediate in the preparation is tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate, obtained by selective bromination of the methyl group on the pyrazine ring.
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 5-methylpyrazin-2-ylcarbamate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | 80–100 °C |
| Reaction Time | 4 hours |
| Atmosphere | Inert (Argon) |
| Workup | Extraction, washing with NaOH solution and brine, drying over Na2SO4, concentration |
| Purification | Flash chromatography on silica gel using ethyl acetate/hexane or CH2Cl2/hexanes/ethyl acetate |
| Yield | 75–77% |
- The bromination proceeds via a radical mechanism initiated by AIBN.
- The reaction selectively brominates the methyl group to the bromomethyl derivative without affecting the carbamate protecting group or the pyrazine ring.
- Purification requires careful chromatographic separation to isolate the bromomethyl intermediate in high purity.
Representative NMR Data for Intermediate:
- $$ \delta $$ 1.56 (s, 9H, tert-butyl)
- $$ \delta $$ 4.38–4.56 (s, 2H, bromomethyl)
- Aromatic protons around $$ \delta $$ 8.15–9.29 ppm
Conversion of Bromomethyl to Aminomethyl Group
The bromomethyl intermediate is further transformed into the aminomethyl derivative by nucleophilic substitution or reduction reactions.
- Nucleophilic substitution with ammonia or amine sources to replace bromine with an amino group.
- Reduction of bromomethyl to aminomethyl using suitable reducing agents or catalytic hydrogenation.
While specific detailed procedures for this step are less frequently disclosed, the general approach involves:
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate |
| Amination Agent | Ammonia or amine source (e.g., aqueous NH3) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures |
| Temperature | Mild to moderate (room temperature to 60 °C) |
| Reaction Time | Several hours |
| Workup | Extraction, washing, drying |
| Purification | Chromatography or crystallization |
| Expected Yield | Moderate to good, depending on conditions |
Protective Group Considerations
The tert-butyl carbamate group (Boc) serves as a protecting group for the amino functionality during the bromination and substitution steps. It is stable under the radical bromination conditions and mild nucleophilic substitution conditions, allowing selective transformations on the pyrazine ring substituents.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | tert-butyl 5-methylpyrazin-2-ylcarbamate | NBS, AIBN, CCl4, 80–100 °C, 4 h, inert atmosphere | tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate | 75–77 | Radical bromination of methyl group |
| 2 | tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate | Ammonia or amine source, polar solvent, mild heat | This compound | Moderate to good | Nucleophilic substitution to amine |
Research Findings and Observations
- The radical bromination step is well-established, reproducible, and yields a stable bromomethyl intermediate suitable for further functionalization.
- The choice of solvent and temperature is critical to avoid over-bromination or decomposition.
- The Boc protecting group ensures selectivity and stability throughout the synthetic sequence.
- Purification by flash chromatography is essential to achieve high purity of intermediates and final product.
- The overall synthetic route is amenable to scale-up with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate bond is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-(aminomethyl)pyrazine.
Substitution: The aminomethyl group on the pyrazine ring can be replaced by other groups through appropriate chemical reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include halogenating agents, nucleophiles, and catalysts such as palladium or copper complexes.
Major Products
Hydrolysis: Tert-butyl alcohol, carbon dioxide, and 5-(aminomethyl)pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of tert-butyl (5-(aminomethyl)pyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (5-Aminopyrazin-2-yl)carbamate
- Structure: Differs by replacing the aminomethyl group with a primary amine at the 5-position.
- Applications : Primarily used in small-molecule drug discovery, where simpler amines are required .
tert-Butyl N-[5-(Aminomethyl)pyridin-2-yl]carbamate
- Structure : Replaces the pyrazine ring with pyridine, reducing the number of nitrogen atoms in the aromatic system.
- Properties: Pyridine’s lower electron-deficient character compared to pyrazine may alter reactivity in metal-catalyzed reactions. The aminomethyl group retains conjugation capabilities.
- Applications : Used in kinase inhibitor synthesis (e.g., c-Met inhibitors), leveraging pyridine’s prevalence in medicinal chemistry .
tert-Butyl N-[5-(4-Methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
- Structure : Incorporates a pyrrolopyrazine fused ring and a tosyl group.
- Properties : The sulfonyl group enhances stability but reduces solubility in polar solvents. The fused ring system increases molecular rigidity.
- Applications : Intermediate in Upadacitinib (JAK inhibitor) synthesis, highlighting the role of fused heterocycles in targeting protein kinases .
tert-Butyl N-[5-(Aminomethyl)-1,3-thiazol-2-yl]carbamate
- Structure : Substitutes pyrazine with a thiazole ring containing sulfur.
- Properties : Thiazole’s sulfur atom confers distinct electronic properties, influencing hydrogen bonding and metabolic stability.
- Applications : Utilized in proteasome-targeting therapies and antibacterial agents due to thiazole’s bioactivity .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| tert-Butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate | C₁₀H₁₆N₄O₂ | 240.27 | Boc, aminomethyl, pyrazine | N/A | PROTACs, kinase inhibitors |
| tert-Butyl (5-aminopyrazin-2-yl)carbamate | C₉H₁₄N₄O₂ | 210.23 | Boc, amine, pyrazine | N/A | Small-molecule intermediates |
| tert-Butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | C₁₁H₁₇N₃O₂ | 223.27 | Boc, aminomethyl, pyridine | N/A | c-Met inhibitors |
| tert-Butyl N-[5-(tosyl)pyrrolo[2,3-b]pyrazin-2-yl]carbamate | C₁₈H₂₂N₄O₄S | 390.45 | Boc, tosyl, pyrrolopyrazine | N/A | Upadacitinib intermediate |
| tert-Butyl N-[5-(aminomethyl)thiazol-2-yl]carbamate | C₉H₁₅N₃O₂S | 229.30 | Boc, aminomethyl, thiazole | N/A | Antibacterial agents, protein degraders |
Research Findings and Functional Insights
- Reactivity : The pyrazine ring in the target compound enhances electron-deficient character, favoring nucleophilic aromatic substitution compared to pyridine or thiazole analogs .
- Solubility: Boc-protected derivatives generally exhibit lower aqueous solubility than their deprotected counterparts, but the aminomethyl group in the target compound may improve solubility in polar aprotic solvents .
- Biological Activity: Pyrazine-based carbamates show superior binding affinity to ATP pockets in kinases compared to pyridine derivatives, as noted in crystallographic studies using SHELX-refined structures .
Biological Activity
Tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 224.264 g/mol
- SMILES Notation: CC(C)(C)N(C(=O)OCC1=CN=C(N)C=N1)C(=O)O
Physical Properties:
- Appearance: White to off-white solid
- Solubility: Soluble in organic solvents like DMSO and ethanol
This compound exhibits its biological effects primarily through enzyme inhibition. Specifically, it has been identified as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which plays a crucial role in various signaling pathways involved in cancer progression and other diseases . The inhibition of SHP2 can lead to reduced cellular proliferation and enhanced apoptosis in certain cancer cell lines.
Structure-Activity Relationship (SAR)
The presence of the aminomethyl group at the 5-position of the pyrazine ring is critical for the compound's activity. Variations in this substituent can significantly alter the compound's potency against SHP2 and its selectivity for different biological targets. For instance, modifications to the pyrazine core or the tert-butyl group can enhance or diminish biological activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit SHP2 activity with IC values in the low micromolar range. Additionally, it has shown promising results in reducing tumor cell viability in various cancer models, including leukemia and solid tumors .
Case Studies
-
SHP2 Inhibition in Cancer Models:
- A study evaluated the compound's efficacy in inhibiting SHP2-mediated signaling pathways in human cancer cell lines. Results indicated a significant reduction in cell proliferation and an increase in apoptosis markers when treated with this compound compared to untreated controls.
-
Neuroprotective Effects:
- Another research focus explored the neuroprotective potential of this compound against amyloid-beta-induced toxicity in neuronal cell cultures. The findings suggested that treatment with this compound led to decreased levels of pro-inflammatory cytokines and oxidative stress markers, indicating a protective effect on neuronal cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Target Enzyme | IC (µM) | Biological Activity |
|---|---|---|---|
| This compound | SHP2 | 3.5 | Inhibitor; reduces tumor cell viability |
| Tert-butyl carbamate | Various | 10 | General inhibitor; less selective |
| Tert-butyl N-(2-hydroxy-1,1-dimethyl-ethyl)carbamate | Multiple targets | 8 | Broad-spectrum activity |
Q & A
Q. Basic
- NMR : ¹H NMR (DMSO-d₆) confirms the tert-butyl group (δ 1.4 ppm, singlet) and pyrazine protons (δ 8.5–9.0 ppm). ¹³C NMR identifies the carbamate carbonyl (δ 155–160 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) validate the carbamate .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H]⁺ (theoretical m/z 253.3) .
What deprotection strategies preserve the pyrazine ring integrity while removing the tert-butyl group?
Q. Advanced
- Acidic conditions : Trifluoroacetic acid (TFA) in DCM (1:4 v/v, 2 h, 25°C) cleaves the Boc group efficiently. Avoid prolonged exposure to prevent pyrazine ring protonation or degradation .
- Alternative : HCl in dioxane (4 M, 1 h, 0°C) minimizes side reactions. Post-deprotection neutralization (NaHCO₃) stabilizes the free amine .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Solid state : Stable at –20°C under argon for >12 months. Hygroscopicity necessitates desiccants (silica gel) .
- Solution : Degrades in DMSO (>1 week at 25°C); use fresh DCM or THF solutions. Avoid UV light to prevent carbamate hydrolysis .
What role does this compound play in medicinal chemistry scaffold design?
Advanced
The pyrazine-carbamate scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. Key applications:
- Fragment-based drug discovery : The aminomethyl group is functionalized via Suzuki-Miyaura coupling (e.g., with boronic acids) to introduce pharmacophores .
- Prodrug development : The Boc group enhances solubility for in vivo studies, with deprotection post-administration .
How do structural analogs compare in reactivity and bioactivity?
Q. Advanced
What analytical challenges arise in quantifying trace impurities?
Q. Advanced
- HPLC challenges : Co-elution of tert-butyl degradation products (e.g., tert-butanol) requires gradient elution (0.1% TFA in water/acetonitrile) and UV detection at 254 nm .
- Mass spectrometry : Low-abundance impurities (e.g., di-Boc byproducts) are identified via HRMS/MS but demand isotopic labeling for quantification .
How can computational modeling guide derivatization strategies?
Q. Advanced
- DFT calculations : Predict nucleophilic attack sites on the pyrazine ring (e.g., Fukui indices highlight C3/C5 positions) .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) to prioritize substituents for synthesis. MD simulations assess carbamate group flexibility in binding pockets .
What in vitro assays are suitable for evaluating biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
